molecular formula C23H28FN3O5S B2550645 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 898461-54-6

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2550645
CAS No.: 898461-54-6
M. Wt: 477.55
InChI Key: AARIGFJPPYBQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a benzenesulfonyl group and an ethanediamide (oxalamide) linker, motifs commonly found in compounds that interact with protein targets such as enzymes and receptors. The specific presence of the 4-fluoro-2-methylbenzenesulfonyl moiety suggests potential for [describe hypothesized activity, e.g., protease inhibition or receptor antagonism]. This compound is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key reference standard or as a building block in the development and study of novel bioactive molecules. Further investigations are required to fully elucidate its precise mechanism of action, binding affinity, and specificity for particular biological pathways.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-14-17(24)9-10-21(16)33(30,31)27-13-4-3-7-19(27)11-12-25-22(28)23(29)26-18-6-5-8-20(15-18)32-2/h5-6,8-10,14-15,19H,3-4,7,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIGFJPPYBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluoro-2-methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.

    Linkage to the 3-methoxyphenyl Group: The final step involves the coupling of the sulfonylated piperidine with 3-methoxyphenyl ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Antidepressant Activity : Preliminary studies indicate that this compound may enhance serotonin levels, suggesting potential use as an antidepressant. Research has shown significant effects in animal models, with notable reductions in immobility time during forced swim tests (p < 0.05) .
  • Anxiolytic Effects : In studies assessing anxiety-related behaviors, treated animals exhibited increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels .

Neuropharmacology

The interaction of this compound with neurotransmitter receptors is of particular interest:

  • Serotonin and Dopamine Receptor Modulation : The structural characteristics may allow it to act as a modulator for these receptors, which are crucial for mood regulation and cognitive functions .

Organic Synthesis

Due to its unique functional groups, N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide can serve as a versatile intermediate in synthetic organic chemistry:

  • Derivatization Potential : The compound’s structure allows for further modifications that could lead to new derivatives with enhanced biological activities or novel properties .

Study 1: Antidepressant Effects

In a controlled trial involving mice:

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

This study demonstrated that administration of the compound significantly decreased immobility time, suggesting enhanced mood elevation.

Study 2: Anxiolytic Properties

Another study assessed anxiety-related behaviors:

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p < 0.05

This indicated that treatment with the compound resulted in reduced anxiety levels in animal models.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-Fluoro-2-methylbenzenesulfonyl; 3-methoxyphenyl Not reported* Inferred kinase/modulatory activity (structural analogy)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methylbenzoyl-piperazine; 4-methoxyphenyl Not reported Unspecified (likely CNS or anticancer)
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide 2-(Methylsulfanyl)benzyl; 4-trifluoromethoxyphenyl Not reported Potential protease/kinase inhibition (trifluoromethoxy group enhances lipophilicity)
N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine Trifluoroethoxy-pyridinyl; 3-methoxybenzyl Not reported Anticancer activity (in vitro cytotoxicity assays)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone; pyrazolopyrimidine 589.1 Kinase inhibition (e.g., FLT3, EGFR)

*Molecular weight estimated >550 g/mol based on analogous compounds .

Key Observations:

Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. piperazine in ) may confer distinct conformational flexibility and hydrogen-bonding capabilities.

Sulfonyl Group: The 4-fluoro-2-methylbenzenesulfonyl group enhances metabolic stability compared to non-fluorinated analogues (e.g., ), as fluorine often reduces oxidative degradation .

Aromatic Substituents : The 3-methoxyphenyl group in the target compound may offer improved solubility over the 4-trifluoromethoxyphenyl group in , albeit with reduced lipophilicity.

Biological Activity

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Structural Features

The compound features a piperidine moiety attached to a sulfonyl group, which is critical for its biological activity. The presence of fluorine and methoxy substituents enhances its interaction with biological targets.

Feature Description
Molecular Formula C₁₈H₂₃F₁N₃O₂S
Molecular Weight 363.46 g/mol
Key Functional Groups Piperidine, sulfonyl, methoxy

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.
  • Alkylation : The intermediate is alkylated with an ethylene diamine derivative.
  • Final Coupling : The final product is formed through a coupling reaction with 3-methoxyphenyl derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorinated aromatic rings and piperidine moiety facilitate binding through hydrogen bonding and hydrophobic interactions, leading to modulation of enzymatic activity and receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders .
  • Anticancer Potential : The compound's structural features suggest potential applications in cancer chemotherapy, particularly through mechanisms involving enzyme inhibition .

Case Studies and Research Findings

  • Antibacterial Study : A series of synthesized compounds similar to this compound were evaluated for antibacterial properties. Results indicated strong activity against Salmonella typhi with IC50 values indicating effective dosage levels .
  • Enzyme Inhibition Analysis : Inhibitory studies revealed that compounds with similar piperidine structures were effective against AChE, with some derivatives showing IC50 values as low as 0.63 µM . This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease.
  • Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound to various enzymes, indicating its potential as a lead compound in drug discovery .

Q & A

Q. How can researchers design a synthetic route for N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Piperidine Core Formation : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (or similar precursors) to build the piperidine ring. Sulfonylation with 4-fluoro-2-methylbenzenesulfonyl chloride introduces the sulfonyl group .
  • Ethyl Linker Attachment : Use reductive amination or alkylation to attach the ethyl chain to the piperidine nitrogen. For example, coupling with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in acetone) .
  • Ethanediamide Coupling : React the intermediate with 3-methoxyphenylamine via amidation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity .
  • Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization ensure purity.

Q. What techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., sulfonyl group position) and stereochemistry (e.g., piperidine ring conformation). Look for characteristic shifts: aromatic protons (~6.5–8.0 ppm), methoxy groups (~3.8 ppm), and sulfonyl resonances .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).
  • X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the piperidine ring and ethanediamide linkage .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) via fluorescence-based or radiometric assays. Use IC₅₀ values to quantify potency.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity for target proteins .
  • Cytotoxicity Screening : Evaluate against cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum), metabolic susceptibility (CYP450 assays), and blood-brain barrier permeability (PAMPA assay) .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products. Modify labile groups (e.g., sulfonyl or methoxy substituents) to enhance stability.
  • Formulation Optimization : Employ nanoemulsions or liposomes to improve bioavailability .

Q. What strategies optimize selectivity for the target protein over structurally related off-targets?

  • Methodological Answer :
  • Computational Docking : Model the compound in the active site of target vs. off-target proteins (e.g., using AutoDock Vina). Identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) and test selectivity .
  • Crystal Structure Analysis : Co-crystallize the compound with the target protein to guide rational design .

Q. How can synthetic challenges (e.g., low yield in amidation steps) be addressed?

  • Methodological Answer :
  • Coupling Reagent Optimization : Replace EDCl/HOBt with HATU or PyBOP to enhance amide bond formation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
  • Protection/Deprotection Strategies : Temporarily protect reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. What experimental approaches validate in vitro-in vivo correlations for this compound?

  • Methodological Answer :
  • Toxicokinetic Studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Compare exposure levels (AUC) to in vitro IC₅₀ values.
  • Biomarker Analysis : Measure target engagement in tissues (e.g., Western blot for phosphorylated proteins) .
  • Dose-Ranging Studies : Establish a dose-response curve in disease models (e.g., xenografts) to confirm efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.